O-Methylfagaronine

描述

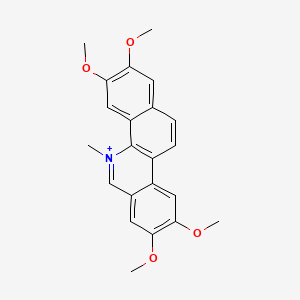

O-Methylfagaronine is a quaternary benzo[c]phenanthridine alkaloid, structurally characterized by a polyaromatic nucleus with an iminium bond (N⁺=C) and methoxy substituents . While early studies highlighted its role in binding nucleic acids, its pharmacological profile differs from related alkaloids like sanguinarine and chelerythrine, which exhibit stronger antibacterial and antifungal properties .

属性

分子式 |

C22H22NO4+ |

|---|---|

分子量 |

364.4 g/mol |

IUPAC 名称 |

2,3,8,9-tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium |

InChI |

InChI=1S/C22H22NO4/c1-23-12-14-9-19(25-3)20(26-4)10-16(14)15-7-6-13-8-18(24-2)21(27-5)11-17(13)22(15)23/h6-12H,1-5H3/q+1 |

InChI 键 |

XBPUQLWKZKQIEP-UHFFFAOYSA-N |

规范 SMILES |

C[N+]1=CC2=CC(=C(C=C2C3=C1C4=CC(=C(C=C4C=C3)OC)OC)OC)OC |

同义词 |

NSC 166720 NSC-166720 O-methyl-fagaronine O-methylfagaronine O-methylfagaronine chloride O-methylfagaronine iodide, hydrate O-methylfagaronine methyl sulfate |

产品来源 |

United States |

相似化合物的比较

Key Structural Features

The benzo[c]phenanthridine alkaloids share a common polycyclic aromatic framework but differ in substituents and charge distribution:

Mechanistic Differences

The iminium bond is critical for enzyme inhibition. For example:

- Methoxidine and Ethoxidine (synthetic analogs of this compound) inhibit HIV-1 reverse transcriptase (RT) at picomolar levels (IC₅₀: 2.8 pM and 2.4 pM, respectively), whereas Hydroxidine (lacking an electrophilic iminium bond) is inactive .

- This compound itself shows inconsistent RT inhibition across studies. While suggests it lacks activity, notes inhibitory effects against RNA tumor virus reverse transcriptase, highlighting context-dependent variability .

Antitumor and Antiviral Activity

Enzyme Inhibition and Mutagenicity

- This compound and related benzo[c]phenanthridines show low mutagenicity compared to aromatic hydrocarbons like 7,12-dimethylbenz[a]anthracene, making them safer candidates for therapeutic development .

- RT inhibition depends on base-pair composition of nucleic acid substrates. For instance, this compound binds GC-rich DNA but fails to inhibit RT in such contexts, suggesting geometric constraints in enzyme-substrate interactions .

Mechanistic Insights: Role of the Iminium Bond

- Electrophilicity : The iminium bond’s susceptibility to nucleophilic attack determines enzyme inhibition. Compounds with low π-electron density at C-6 (e.g., this compound, Ethoxidine) exhibit enhanced reactivity at this site, facilitating covalent adduct formation with RT .

- Orientation Effects : Molecular modeling indicates that the spatial arrangement of the benzo[c]phenanthridine within DNA base pairs influences inhibitory potency. For example, ethoxidine’s ethoxy group may optimize positioning for RT interaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。